Papain Inhibition: Absolute Stereochemical Requirement
In a structure-activity relationship study of E-64 derivatives against papain, the trans-epoxysuccinic acid core was determined to be essential for inhibitory activity. The cis-isomer of epoxysuccinic acid exhibited no detectable activity under identical assay conditions, establishing absolute stereochemical dependence for protease inhibition [1].
| Evidence Dimension | Papain inhibitory activity |
|---|---|
| Target Compound Data | Active (essential pharmacophore) |
| Comparator Or Baseline | cis-Epoxysuccinic acid: No activity |
| Quantified Difference | Qualitative binary difference (active vs. inactive) |
| Conditions | Papain enzyme inhibition assay; E-64 derivative series |
Why This Matters
Procurement of the trans-isomer is mandatory for any cysteine protease inhibitor program deriving from the E-64 scaffold; the cis-isomer is biologically inert.
- [1] Hanada, K. et al. (1978). Inhibitory Activities of E-64 Derivatives on Papain. Agricultural and Biological Chemistry, 42(3), 537-541. View Source
